5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the isopropoxyphenyl group: This step may involve nucleophilic substitution reactions.
Formation of the methylsulfanylphenylmethylidene group: This can be done through condensation reactions with appropriate aldehydes or ketones.
Final assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme inhibition: It may act as an inhibitor for specific enzymes.
Medicine
Drug development: The compound could be explored for its potential therapeutic effects, such as antifungal or anticancer activities.
Industry
Material science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interactions with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the phenyl groups may enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various derivatives.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
The unique combination of functional groups in 5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide may confer specific biological activities or chemical reactivity that distinguishes it from other triazole derivatives.
Properties
Molecular Formula |
C19H20N4OS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS2/c1-13(2)24-16-6-4-5-15(11-16)18-21-22-19(25)23(18)20-12-14-7-9-17(26-3)10-8-14/h4-13H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
XBZMYULTHIFOEX-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
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